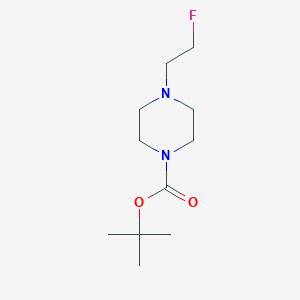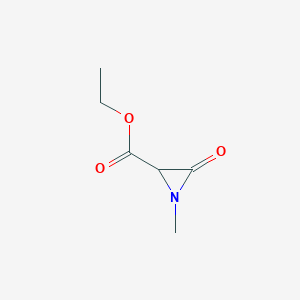![molecular formula C11H18N2O2 B062500 Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate CAS No. 188183-42-8](/img/structure/B62500.png)
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TBC and is a member of the carbamate family. TBC is synthesized through a specific method and has a unique mechanism of action that makes it useful for scientific research purposes.
Mecanismo De Acción
The mechanism of action of TBC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cells. TBC has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
TBC has been found to exhibit various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. TBC has also been found to exhibit antifungal and antibacterial activity. Additionally, TBC has been shown to improve cognitive function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBC has several advantages for lab experiments, including its high purity and stability. TBC is also readily available and relatively inexpensive. However, TBC has some limitations, including its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for TBC research, including its potential use as a therapeutic agent for cancer and other diseases. TBC could also be used as a tool for studying the activity of enzymes and other cellular processes. Additionally, TBC could be modified to improve its activity and reduce its toxicity.
Conclusion:
TBC is a chemical compound that has various scientific research applications, including its use as a building block for the synthesis of other compounds and as a reagent in organic synthesis reactions. TBC has been found to exhibit antiproliferative activity against cancer cells and has been used in various cancer research studies. Additionally, TBC has been used as a chiral auxiliary in asymmetric synthesis reactions. TBC has several advantages for lab experiments, including its high purity and stability, but it also has some limitations, including its potential toxicity. There are several future directions for TBC research, including its potential use as a therapeutic agent for cancer and other diseases.
Métodos De Síntesis
TBC is synthesized through a specific method that involves reacting tert-butyl N-(2-hydroxyethyl)carbamate with acrylonitrile in the presence of a base catalyst. This reaction results in the formation of TBC, which is then purified through column chromatography. The yield of TBC can be improved by using different solvents and optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
TBC has various scientific research applications, including its use as a building block for the synthesis of other compounds. TBC is also used as a reagent in organic synthesis reactions and as a ligand in coordination chemistry. TBC has been found to exhibit antiproliferative activity against cancer cells and has been used in various cancer research studies. Additionally, TBC has been used as a chiral auxiliary in asymmetric synthesis reactions.
Propiedades
Número CAS |
188183-42-8 |
|---|---|
Nombre del producto |
Tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate |
Fórmula molecular |
C11H18N2O2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-2-cyanopent-4-en-2-yl]carbamate |
InChI |
InChI=1S/C11H18N2O2/c1-6-7-11(5,8-12)13-9(14)15-10(2,3)4/h6H,1,7H2,2-5H3,(H,13,14)/t11-/m0/s1 |
Clave InChI |
VTWHSHARNYSENI-NSHDSACASA-N |
SMILES isomérico |
C[C@](CC=C)(C#N)NC(=O)OC(C)(C)C |
SMILES |
CC(C)(C)OC(=O)NC(C)(CC=C)C#N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C)(CC=C)C#N |
Sinónimos |
Carbamic acid, (1-cyano-1-methyl-3-butenyl)-, 1,1-dimethylethyl ester, (S)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



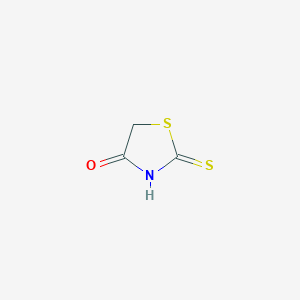
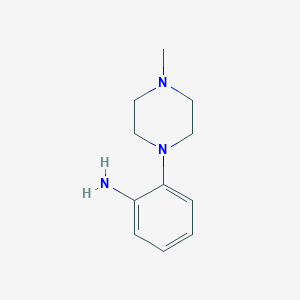
![2-[benzyl-[2-[butyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-2-oxoethyl]amino]acetic acid](/img/structure/B62420.png)
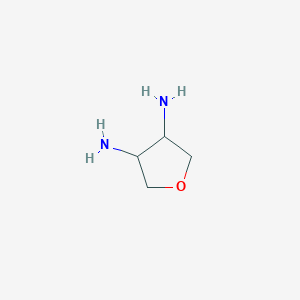
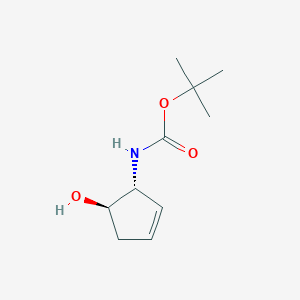
![7-methoxy-N,N-dimethylbenzo[d]thiazol-2-amine](/img/structure/B62426.png)
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
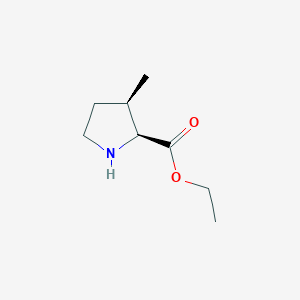
![1,2,3,4,4A,5-Hexahydropyrazino[2,1-C][1,4]benzoxazine](/img/structure/B62432.png)
